5-Azoniaspiro[4.4]nonane Hexafluorophosphate
Overview
Description
5-Azoniaspiro[44]nonane Hexafluorophosphate is a spirocyclic quaternary ammonium salt with the molecular formula C8H16F6NP It is known for its unique structural features, which include a spirocyclic framework and a hexafluorophosphate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate typically involves the reaction of a spirocyclic amine with a suitable alkylating agent, followed by the introduction of the hexafluorophosphate anion. One common method involves the quaternization of 5-azoniaspiro[4.4]nonane with an alkyl halide, such as methyl iodide, in the presence of a base like sodium hydroxide. The resulting quaternary ammonium salt is then treated with hexafluorophosphoric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Azoniaspiro[4.4]nonane Hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hexafluorophosphate anion can be replaced by other nucleophiles.
Oxidation and Reduction: The spirocyclic framework can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, cyanides, and thiolates. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted spirocyclic compounds, while oxidation and reduction can lead to different oxidation states of the spirocyclic framework .
Scientific Research Applications
5-Azoniaspiro[4.4]nonane Hexafluorophosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the stability and reactivity of spirocyclic quaternary ammonium salts.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules and membranes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as anion exchange membranes for fuel cells.
Mechanism of Action
The mechanism by which 5-Azoniaspiro[4.4]nonane Hexafluorophosphate exerts its effects involves interactions with molecular targets and pathways. The spirocyclic quaternary ammonium cation can interact with anionic sites on biological molecules or materials, leading to changes in their structure and function. The hexafluorophosphate anion can also participate in these interactions, contributing to the overall stability and reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Azoniaspiro[4.5]decane Hexafluorophosphate
- 5-Azoniaspiro[4.6]undecane Hexafluorophosphate
Uniqueness
5-Azoniaspiro[4.4]nonane Hexafluorophosphate is unique due to its specific spirocyclic structure, which imparts higher chemical stability compared to non-spirocyclic quaternary ammonium salts. This stability is particularly advantageous in applications requiring robust performance under harsh conditions, such as in alkaline anion exchange membranes .
Properties
IUPAC Name |
5-azoniaspiro[4.4]nonane;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.F6P/c1-2-6-9(5-1)7-3-4-8-9;1-7(2,3,4,5)6/h1-8H2;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRHZNRZBDEXBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)CCCC2.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F6NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129211-50-3 | |
Record name | 5-Azoniaspiro[4.4]nonane Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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